molecular formula C13H8FN5O3 B11472827 1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole

1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole

Cat. No.: B11472827
M. Wt: 301.23 g/mol
InChI Key: AASJQEPHBXJBIU-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenoxy)-5-nitrophenyl]-1H-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring, a nitrophenyl group, and a fluorophenoxy moiety

Preparation Methods

The synthesis of 1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Tetrazole Formation: Cyclization to form the tetrazole ring.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.

    Chemical Research: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole involves its interaction with specific molecular targets. The nitro group and tetrazole ring are key functional groups that contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-[3-(4-fluorophenoxy)-5-nitrophenyl]-1H-tetrazole can be compared with similar compounds such as:

    1-(4-(4-Fluorophenoxy)-3-nitrophenyl)ethanone: This compound shares the fluorophenoxy and nitrophenyl groups but differs in the presence of an ethanone moiety.

    3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one: This compound has a similar fluorophenoxy group but includes a thiomorpholine ring.

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8FN5O3

Molecular Weight

301.23 g/mol

IUPAC Name

1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrazole

InChI

InChI=1S/C13H8FN5O3/c14-9-1-3-12(4-2-9)22-13-6-10(18-8-15-16-17-18)5-11(7-13)19(20)21/h1-8H

InChI Key

AASJQEPHBXJBIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3)F

Origin of Product

United States

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